molecular formula C11H16ClN B2885171 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride CAS No. 51490-17-6

6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride

Cat. No. B2885171
CAS RN: 51490-17-6
M. Wt: 197.71
InChI Key: NPDRNHXLLQFFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-tetrahydro-5H-benzo7annulen-2-amine hydrochloride is a chemical compound with the CAS Number: 51490-17-6 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-benzo7annulen-2-amine hydrochloride .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) would typically be determined experimentally or predicted using computational chemistry tools.

Scientific Research Applications

Design and Synthesis for GluN2B Ligands

  • The impact of hydroxy moieties at the benzo[7]annulene scaffold on GluN2B affinity and cytoprotective activity has been analyzed, demonstrating the importance of OH-substituted benzo[7]annulenamines in modulating the affinity and activity towards GluN2B receptors, which are of interest for their potential neuroprotective effects (Temme et al., 2019).

Novel Syntheses of Benzo[7]annulenamines

  • A study on the synthesis and utilisation of 6-aminotetrahydrobenzo[7]annulenes has revealed pathways for generating N-alkylated derivatives of hexahydrobenzo[ f ]quinolin-3-one, demonstrating the versatility of these compounds in chemical synthesis and their potential as intermediates in the development of pharmacologically active molecules (Learmonth, Proctor, & Scopes, 1997).

Applications in NMDA Receptor Antagonism

  • Research into benzo[7]annulen-7-amines as GluN2B-selective NMDA receptor antagonists highlights the therapeutic potential of these compounds in treating neurological disorders. The study illustrates how structural modifications affect their affinity towards GluN2B subunits and informs the design of more effective NMDA receptor antagonists (Gawaskar et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-7-6-9-4-2-1-3-5-10(9)8-11;/h6-8H,1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDRNHXLLQFFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride

CAS RN

51490-17-6
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.